molecular formula C17H20ClN3O B2845186 1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea CAS No. 1210321-28-0

1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea

Cat. No.: B2845186
CAS No.: 1210321-28-0
M. Wt: 317.82
InChI Key: RXDRXRJSLHPHTC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
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Biological Activity

1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea, a compound with notable structural characteristics, has been studied for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an allosteric modulator of cannabinoid receptors, particularly CB1 receptors, which are implicated in several neuropharmacological processes including pain modulation and appetite regulation .

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The compound has shown a significant reduction in cell viability in these cancer lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. It has been found to attenuate drug-seeking behavior in animal models, suggesting potential applications in addiction therapy.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. The study highlighted the compound's ability to modulate the endocannabinoid system, which plays a critical role in addiction pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the phenyl and dimethylamino groups significantly influence the biological activity of the compound. For instance:

  • Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.
  • Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-21(2)14-9-7-13(8-10-14)11-12-19-17(22)20-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDRXRJSLHPHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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